1,2-Pyrrolidinedicarboxylic acid, 5-phenyl-, 1-(1,1-dimethylethyl) ester, (2R,5S)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid typically involves the protection of the amine group of (2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid with a tert-butoxycarbonyl (Boc) group. This is achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions .
Industrial Production Methods
Industrial production of Boc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Boc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA).
Substitution Reactions: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Esterification: Alcohols in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Deprotection: (2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid.
Esterification: Boc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylate esters.
Amidation: Boc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxamide.
Scientific Research Applications
Boc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Boc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protected amine can then be selectively deprotected under mild acidic conditions to yield the desired product .
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H20NO4- |
---|---|
Molecular Weight |
290.33 g/mol |
IUPAC Name |
(2R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(9-10-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/p-1/t12-,13+/m0/s1 |
InChI Key |
ADTXMICUZGOWDF-QWHCGFSZSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC[C@@H]1C(=O)[O-])C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
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